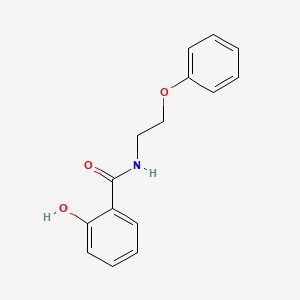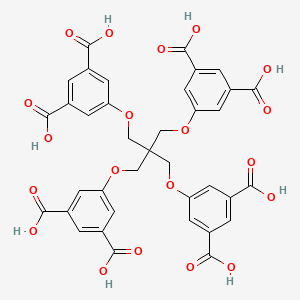
5,5'-((2,2-Bis((3,5-dicarboxyphenoxy)methyl)propane-1,3-diyl)bis(oxy))diisophthalic acid
Overview
Description
This compound, also known as tetrakis[(3,5-dicarboxyphenoxy)methyl]methane , is a complex organic molecule. It has been used in the synthesis of coordination polymers .
Molecular Structure Analysis
The molecular formula of this compound is C37H28O20 . It has been used in the formation of coordination polymers, where the single-crystal X-ray analysis revealed a distorted octahedral geometry around Mn (II) in these polymers .Chemical Reactions Analysis
This compound has been used in the synthesis of coordination polymers . These polymers have been used as photocatalysts for the photodecomposition of antibiotics .Physical And Chemical Properties Analysis
The molecular weight of this compound is 792.61 . The coordination polymers synthesized using this compound have variable thermal stability in the range of 82–194 °C .Scientific Research Applications
Coordination Polymers and Supramolecular Assemblies
Research has explored the formation of coordination polymers and supramolecular assemblies using 5,5'-((2,2-Bis((3,5-dicarboxyphenoxy)methyl)propane-1,3-diyl)bis(oxy))diisophthalic acid. These studies focus on the coordination patterns with various metal ions, revealing polymeric architectures with potential applications in materials science. The flexibility of this acid plays a crucial role in facilitating three-dimensional connectivity in these assemblies (Karmakar & Goldberg, 2011).
Synthesis and Structure of Ligands
The synthesis and structure of new tetracarboxylic ligands, including this compound, have been a subject of study. These compounds, with their flexible spacers, have been used to create coordination polymers with lanthanoid metal ions, providing insights into polymeric architectures and potential applications in coordination chemistry (Karmakar & Goldberg, 2011).
Hydrothermal Synthesis and Physical Properties
The hydrothermal synthesis and physical properties of compounds derived from this acid have been studied, showing that they can form three-dimensional networks with metal ions. These compounds exhibit properties like antiferromagnetic coupling and photoluminescent emissions, indicating potential applications in materials science and optics (Pan et al., 2008).
Polymer Science and Thermal Oxidation
In polymer science, this acid has been used to study the thermal oxidation processes in poly(ether imide) copolymers. Understanding these processes is crucial for determining the stability and lifespan of polymers under various conditions, which is essential for their application in industries such as electronics and aerospace (Carroccio, Puglisi, & Montaudo, 2005).
Synthesis of Coordination Compounds
The synthesis of coordination compounds using this acid and its derivatives has been explored. These studies provide insights into the structural diversity and catalytic activity of such compounds, with potential applications in catalysis and material synthesis (Liu et al., 2015).
properties
IUPAC Name |
5-[3-(3,5-dicarboxyphenoxy)-2,2-bis[(3,5-dicarboxyphenoxy)methyl]propoxy]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H28O20/c38-29(39)17-1-18(30(40)41)6-25(5-17)54-13-37(14-55-26-7-19(31(42)43)2-20(8-26)32(44)45,15-56-27-9-21(33(46)47)3-22(10-27)34(48)49)16-57-28-11-23(35(50)51)4-24(12-28)36(52)53/h1-12H,13-16H2,(H,38,39)(H,40,41)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWGNTLMUMSPLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OCC(COC2=CC(=CC(=C2)C(=O)O)C(=O)O)(COC3=CC(=CC(=C3)C(=O)O)C(=O)O)COC4=CC(=CC(=C4)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H28O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3321120.png)
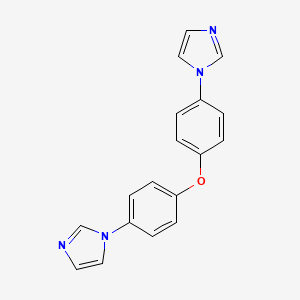

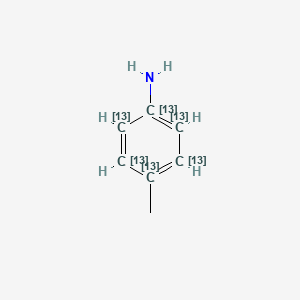
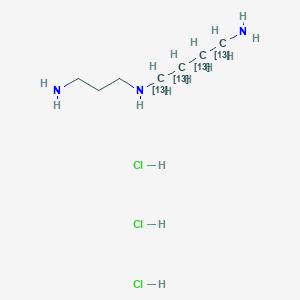
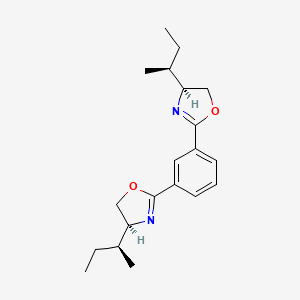
![5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one](/img/structure/B3321178.png)
![(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate](/img/structure/B3321180.png)



![3-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B3321194.png)
